molecular formula C16H17NO5S B3307006 N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 930018-78-3

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3307006
CAS No.: 930018-78-3
M. Wt: 335.4 g/mol
InChI Key: FVECEPFYVYIZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyethyl group, a dihydro-1,4-benzodioxine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the N-phenoxyethylation of anilines, which can be achieved using 1-bromophenoxyethane and aniline in the presence of a base such as anhydrous potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) . This reaction yields N-(2-phenoxyethyl)aniline, which can then be further reacted to introduce the dihydro-1,4-benzodioxine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the phenoxyethyl group can enhance binding affinity to certain receptors, modulating their activity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its combination of a dihydro-1,4-benzodioxine ring and a sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-23(19,17-8-9-20-13-4-2-1-3-5-13)14-6-7-15-16(12-14)22-11-10-21-15/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVECEPFYVYIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.